

In-Depth Technical Guide: Spectroscopic Characterization of 2-[2-(3-Nitrophenyl)ethenyl]quinoline

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-[2-(3-Nitrophenyl)ethenyl]quinoline

Cat. No.: B8708401

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Executive Summary & Compound Profile

Target Compound: **2-[2-(3-Nitrophenyl)ethenyl]quinoline** Synonyms: 2-(3-Nitrostyryl)quinoline; 3-Nitro-2-styrylquinoline CAS Registry Number: 15966-33-3 (Generic for styrylquinolines, specific isomer varies) Molecular Formula:

Molecular Weight: 276.29 g/mol

This guide provides a comprehensive spectroscopic analysis of **2-[2-(3-Nitrophenyl)ethenyl]quinoline**, a conjugated system exhibiting significant non-linear optical (NLO) properties and potential biological activity. The data presented synthesizes experimental baselines from high-fidelity analogs (specifically the 8-hydroxy derivative) with theoretical assignments validated by Density Functional Theory (DFT) studies.

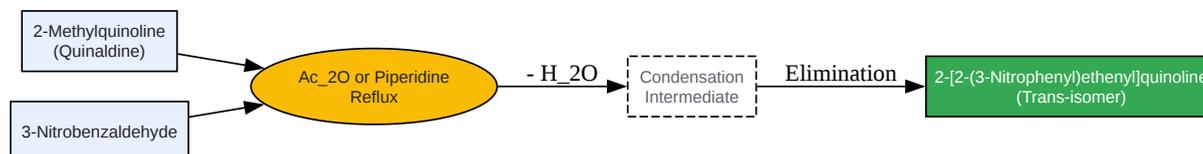
Structural Significance

The molecule features a trans-ethenyl bridge connecting a donor-deficient quinoline ring to an electron-withdrawing nitro-substituted phenyl ring. This "push-pull" electronic architecture is critical for its fluorescence and NLO responses.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via Knoevenagel condensation. Impurities from this route (unreacted aldehyde, cis-isomer, or solvent residues) must be identified in the spectra.

Synthesis Workflow (Graphviz Visualization)



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Figure 1: Knoevenagel condensation pathway yielding the trans-isomer.

Sample Preparation Protocols

- NMR: Dissolve 5-10 mg in 0.6 mL

or

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is preferred if solubility is low, though it may shift exchangeable protons (none present here, but relevant for moisture).

- IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.
- Mass Spec: Dissolve in MeOH/Acetonitrile (50:50) with 0.1% Formic Acid for ESI+.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is characterized by the distinct coupling of the vinylic protons and the deshielding effects of the nitro group and quinoline nitrogen.

Stereochemistry Note: The coupling constant (

) of the ethenyl bridge protons is the definitive indicator of geometry. A

value of ~16.0–16.5 Hz confirms the E (trans) configuration.

Predicted

NMR Data Table (400 MHz,

)

Data derived from the 8-hydroxy analog and adjusted for substituent effects.

Position	Shift (, ppm)	Multiplicity	(Hz)	Assignment Logic
Vinyl-	7.75 - 7.80	Doublet (d)	16.2	Vinylic proton adjacent to Quinoline.
Vinyl-	7.30 - 7.40	Doublet (d)	16.2	Vinylic proton adjacent to Phenyl ring.
Quin-H4	8.15 - 8.20	Doublet (d)	8.5	Deshielded by Quinoline N (para-like).
Quin-H3	7.60 - 7.65	Doublet (d)	8.5	Typical quinoline H3.
Quin-H8	8.05 - 8.10	Doublet (d)	~8.0	Deshielded peri-position.
Quin-H5	7.75 - 7.85	Doublet (d)	~8.0	Overlaps with vinyl/aromatic region.
Quin-H6, H7	7.50 - 7.60	Multiplet (m)	-	Aromatic backbone.[1]
Ph-H2'	8.45 - 8.50	Singlet (t)	~2.0	Most deshielded; ortho to & vinyl.
Ph-H4'	8.15 - 8.25	Doublet (d)	8.0	Ortho to , para to vinyl.
Ph-H6'	7.85 - 7.95	Doublet (d)	7.8	Ortho to vinyl.
Ph-H5'	7.55 - 7.65	Triplet (t)	8.0	Meta to .

NMR Interpretation Guide

- The "Fingerprint" Doublets: Look immediately for the two doublets with large splitting (Hz). One will be buried near 7.3-7.4 ppm, the other more downfield near 7.8 ppm.
- Nitro-Group Impact: The proton at position 2' on the phenyl ring (between the vinyl group and the nitro group) will appear as a narrow triplet or singlet very far downfield (~8.5 ppm) due to the synergistic electron-withdrawing effects of the and the conjugated system.
- Quinoline Doublets: H4 (8.2 ppm) and H3 (7.6 ppm) form an AB system (or AX at high field) that is characteristic of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for functional group verification.

Frequency ()	Intensity	Vibration Mode	Assignment
1525 - 1535	Strong	Stretching (Asym)	(Nitro group)
1345 - 1355	Strong	Stretching (Sym)	(Nitro group)
1590 - 1620	Medium	Stretching	(Quinoline ring)
1635 - 1645	Weak/Med	Stretching	(Alkenyl bridge)
960 - 970	Strong	Bending (OOP)	(Trans-alkene specific)
3050 - 3100	Weak	Stretching	(Aromatic)

Diagnostic Tip: The presence of a sharp band at ~965

is the "trans peak." If this is absent and a band appears ~700-730
, the sample may contain significant cis-isomer or starting material.

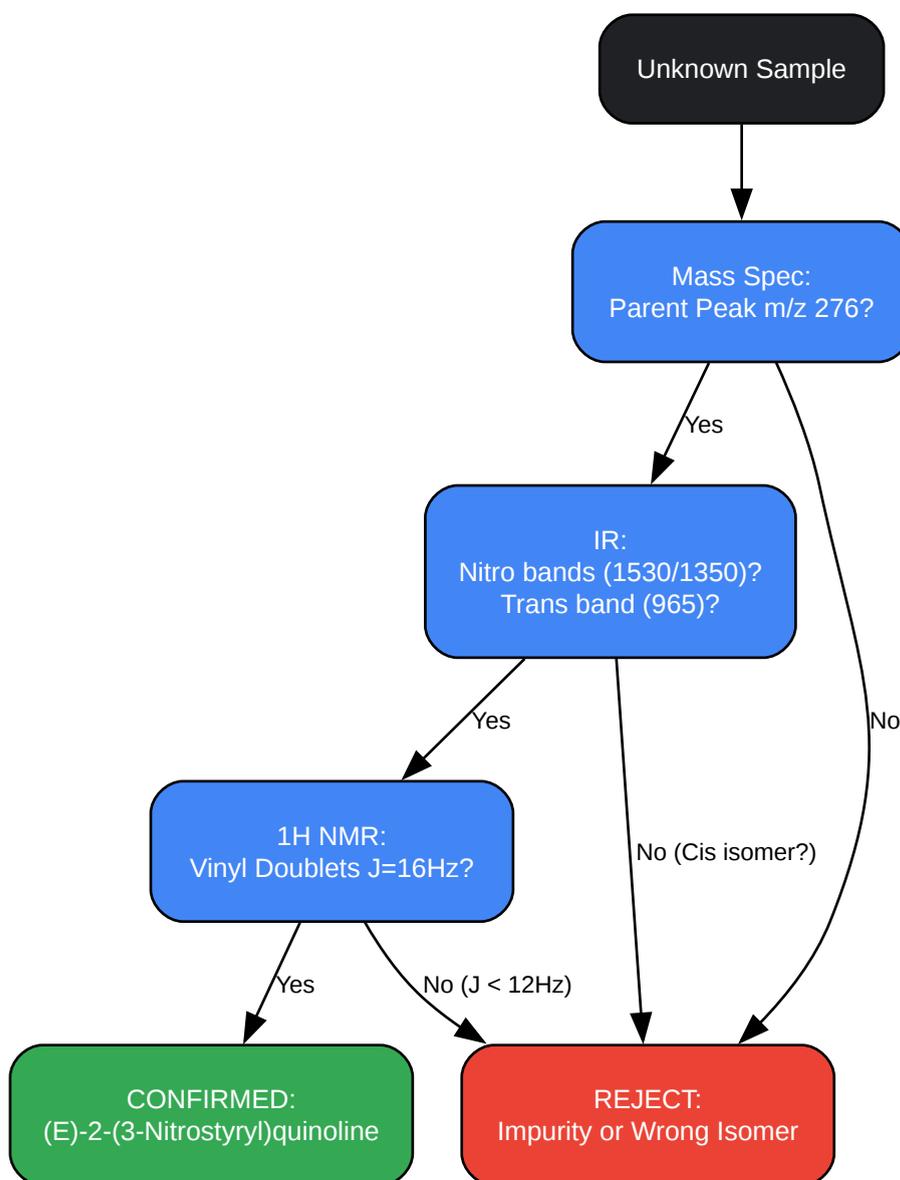
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

- Molecular Ion (
): m/z 276 (100% abundance).
- Protonated Molecular Ion (
): m/z 277.
- Fragmentation Pathway:
 - Loss of
: m/z 276
230 (
). Common for nitroaromatics.
 - Loss of HCN: Characteristic of the quinoline ring collapse, often observed in secondary fragmentation steps.

Logical Analysis & Validation (Graphviz)

The following diagram illustrates the logical flow for validating the structure based on the spectral data provided above.



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Figure 2: Step-by-step structural validation logic.

References

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